molecular formula C17H25FN4O5S B2614273 N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 869072-22-0

N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2614273
CAS No.: 869072-22-0
M. Wt: 416.47
InChI Key: AUGCECLPOUGDNI-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a fluorobenzenesulfonyl group, and an oxazinan ring.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorobenzenesulfonyl group: This step involves the sulfonylation of the oxazinan ring using reagents such as fluorobenzenesulfonyl chloride.

    Attachment of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions, where the dimethylaminoethyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
  • N-[2-(dimethylamino)ethyl]-N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Uniqueness

N-[2-(dimethylamino)ethyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where fluorine’s properties are advantageous.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN4O5S/c1-21(2)10-8-19-16(23)17(24)20-12-15-22(9-3-11-27-15)28(25,26)14-6-4-13(18)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGCECLPOUGDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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